molecular formula C22H28N4O4S2 B2422014 N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533890-81-2

N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2422014
CAS RN: 533890-81-2
M. Wt: 476.61
InChI Key: YLTIEGCCOKNADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O4S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Design and Synthesis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound could be used in the synthesis of various piperidine derivatives, which are biologically active .

Antimicrobial Activity

A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties, which are part of the structure of this compound, were synthesized and assessed for their antimicrobial activity . This suggests that the compound could have potential applications in the development of new antimicrobial agents .

Anticancer Activity

The same series of compounds were also screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This indicates that the compound could be used in the development of potential anticancer drugs .

Inhibition of Dihydrofolate Reductase (DHFR)

The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities . Given that this compound contains a sulfonamide moiety, it could potentially be used as a DHFR inhibitor .

Synthesis of Biologically Active Piperidines

The compound could be used in the synthesis of biologically active piperidines . These piperidines could then be used in the development of potential drugs .

6. Development of Fast and Cost-Effective Methods for the Synthesis of Substituted Piperidines The compound could be used in the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

N,6-dimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-23-21(28)19-17-10-13-25(2)14-18(17)31-22(19)24-20(27)15-6-8-16(9-7-15)32(29,30)26-11-4-3-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTIEGCCOKNADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.